4-Methyl-umbelliferyl-N-acetyl-chitobiose
Overview
Description
4-Methyl-umbelliferyl-N-acetyl-chitobiose is a synthetic fluorogenic substrate used primarily in biochemical assays. It is a derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units, and is linked to a 4-methylumbelliferyl group. This compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 4-Methyl-umbelliferyl-N-acetyl-chitobiose is Lysozyme C , a human enzyme . Lysozyme C plays a crucial role in the immune system, where it functions as an antibacterial enzyme.
Mode of Action
This compound is a fluorogenic substrate for chitinases and chitobiosidases . It interacts with these enzymes, which cleave the compound to release the fluorescent moiety 4-Methylumbelliferone (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the biochemical pathways related to the degradation of chitin, a long-chain polymer of N-acetylglucosamine, a derivative of glucose. When this compound is cleaved by chitinases and chitobiosidases, it releases 4-MU, indicating the presence and activity of these enzymes .
Result of Action
The cleavage of this compound by chitinases and chitobiosidases results in the release of the fluorescent moiety 4-MU . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy and stability of the compound, and thus its ability to act as a substrate for chitinases and chitobiosidases, may vary depending on the pH of the environment.
Biochemical Analysis
Biochemical Properties
4-Methyl-umbelliferyl-N-acetyl-chitobiose is a fluorogenic substrate for chitinases and chitobiosidases . It is cleaved by these enzymes to release the fluorescent moiety 4-Methylumbelliferone . This compound also interacts with the enzyme Lysozyme C .
Cellular Effects
It is known that the compound can influence cell function through its interactions with enzymes such as chitinases and chitobiosidases .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by chitinases and chitobiosidases . This reaction releases the fluorescent moiety 4-Methylumbelliferone .
Metabolic Pathways
It is known to interact with enzymes such as chitinases and chitobiosidases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-umbelliferyl-N-acetyl-chitobiose typically involves the glycosylation of 4-methylumbelliferone with N-acetylglucosamine derivatives. The reaction conditions often include the use of a glycosyl donor and acceptor, along with a suitable catalyst to facilitate the formation of the glycosidic bond. Common catalysts used in this process include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and rigorous purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-umbelliferyl-N-acetyl-chitobiose undergoes several types of chemical reactions, including:
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride.
Major Products Formed
Scientific Research Applications
4-Methyl-umbelliferyl-N-acetyl-chitobiose is widely used in scientific research due to its unique properties:
Biochemistry: Used as a substrate in enzyme assays to study the activity of glycosidases, particularly chitinases and N-acetylglucosaminidases.
Molecular Biology: Employed in the analysis of glycosylation patterns and the study of carbohydrate metabolism.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl-N-acetylglucosaminide: Another fluorogenic substrate used in similar enzyme assays.
4-Methylumbelliferyl-β-D-glucoside: Used to study β-glucosidase activity.
4-Methylumbelliferyl-α-D-galactoside: Employed in assays for α-galactosidase.
Uniqueness
4-Methyl-umbelliferyl-N-acetyl-chitobiose is unique due to its specific structure, which allows it to be selectively cleaved by chitinases and N-acetylglucosaminidases. This specificity makes it an invaluable tool for studying these enzymes and their roles in various biological processes .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O13/c1-10-6-18(33)38-15-7-13(4-5-14(10)15)37-25-20(28-12(3)32)23(36)24(17(9-30)40-25)41-26-19(27-11(2)31)22(35)21(34)16(8-29)39-26/h4-7,16-17,19-26,29-30,34-36H,8-9H2,1-3H3,(H,27,31)(H,28,32)/t16-,17-,19-,20-,21-,22-,23-,24-,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSFMJHZUCSEHU-JYGUBCOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201881 | |
Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53643-12-2 | |
Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053643122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-methyl-umbelliferyl-N-acetyl-chitobiose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methylumbelliferyl-N,N-diacetylchitobioside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-METHYLUMBELLIFERYL .BETA.-D-NN'-DIACETYLCHITOBIOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYW68VG2T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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